molecular formula C12H16O B8339873 2,6-Dimethyl-4-isopropylbenzaldehyde

2,6-Dimethyl-4-isopropylbenzaldehyde

Cat. No. B8339873
M. Wt: 176.25 g/mol
InChI Key: AJQQOAYOYHVFEY-UHFFFAOYSA-N
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Patent
US06048862

Procedure details

A solution of NaNO2 (1.75 g, 25 mmol) in water (4 mL) was added to a stirred solution of 2,6-dimethyl-4-isopropylaniline hydrochloride (Schubert, W. M. et al. J. Amer. Chem. Soc. 1954, 76:1) (5 g, 25 mmol) in concentrated HCl (4.5 mL) at 0° C. The mixture was allowed to stir at 0° C. for 1.5 hours. Potassium acetate (6 g) was then added. At the same time, a solution of paraformaldehyde (1.15 g), hydroxylamine hydrochloride (2.63 g, 37.84 mmol) and potassium acetate (5.1 g) in water (17 mL) was heated under reflux for 15 min. To this solution, cooled to 10-15° C., was added potassium acetate (16.5 g) in water (18 mL), copper sulfate (0.625 g) and sodium sulfite (0.1 g). The neutral diazonium solution was then added immediately to the paraformaldehyde mixture and the resulting solution was allowed to stir at room temperature for 2 hours. The mixture was acidified with 20 mL of concentrated HCl and heated at reflux for 2 hours. The cooled mixture was extracted with ether (3×30 mL) and the solvent was removed under reduced pressure. The yellow liquid was purified by column chromatography using as eluent hexane-EtOAc (97:3) to give 0.72 g (16%) of the title compound as a white liquid.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.75 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Name
Potassium acetate
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
1.15 g
Type
reactant
Reaction Step Four
Quantity
2.63 g
Type
reactant
Reaction Step Four
Name
potassium acetate
Quantity
5.1 g
Type
reactant
Reaction Step Four
Name
Quantity
17 mL
Type
solvent
Reaction Step Four
Name
potassium acetate
Quantity
16.5 g
Type
reactant
Reaction Step Five
Quantity
0.1 g
Type
reactant
Reaction Step Five
Name
Quantity
18 mL
Type
solvent
Reaction Step Five
Quantity
0.625 g
Type
catalyst
Reaction Step Five
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
16%

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].Cl.[CH3:6][C:7]1[CH:13]=[C:12]([CH:14]([CH3:16])[CH3:15])[CH:11]=[C:10]([CH3:17])[C:8]=1N.[C:18]([O-])(=[O:20])C.[K+].C=O.Cl.NO.S([O-])([O-])=O.[Na+].[Na+]>O.Cl.S([O-])([O-])(=O)=O.[Cu+2]>[CH3:6][C:7]1[CH:13]=[C:12]([CH:14]([CH3:16])[CH3:15])[CH:11]=[C:10]([CH3:17])[C:8]=1[CH:18]=[O:20] |f:0.1,2.3,4.5,7.8,9.10.11,14.15|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
1.75 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
Cl.CC1=C(N)C(=CC(=C1)C(C)C)C
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
Quantity
4.5 mL
Type
solvent
Smiles
Cl
Step Three
Name
Potassium acetate
Quantity
6 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Four
Name
Quantity
1.15 g
Type
reactant
Smiles
C=O
Name
Quantity
2.63 g
Type
reactant
Smiles
Cl.NO
Name
potassium acetate
Quantity
5.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
17 mL
Type
solvent
Smiles
O
Step Five
Name
potassium acetate
Quantity
16.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0.1 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
18 mL
Type
solvent
Smiles
O
Name
Quantity
0.625 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Six
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
To this solution, cooled to 10-15° C.
STIRRING
Type
STIRRING
Details
to stir at room temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The cooled mixture was extracted with ether (3×30 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The yellow liquid was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1=C(C=O)C(=CC(=C1)C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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